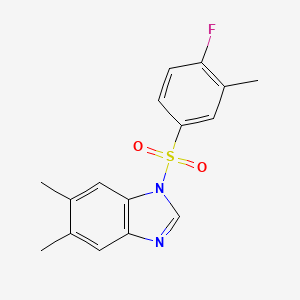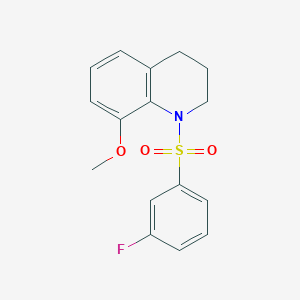
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline, also known as FSQ, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. FSQ belongs to the class of quinolines, which have been widely studied for their diverse biological activities, including antimalarial, antitumor, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline is not fully understood, but several studies have suggested that it may act by inhibiting the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. By inhibiting topoisomerase II, 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline may prevent cancer cells from dividing and multiplying, leading to their death.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline has been shown to exhibit potent cytotoxicity against cancer cells, but it also has some effects on normal cells. One study reported that 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline can induce oxidative stress and DNA damage in normal human fibroblast cells, which may limit its potential as a therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline has several advantages for lab experiments, including its high potency against cancer cells and its ability to inhibit angiogenesis. However, 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline also has some limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline. Another area of interest is the investigation of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline's potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline and its effects on normal cells. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline as a potential therapeutic agent for cancer.
Métodos De Síntesis
The synthesis of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline involves a multi-step process that starts with the reaction of 3-fluoroaniline with ethyl 2-oxo-4-phenylbutyrate in the presence of a base to form the intermediate 3-fluoro-N-phenyl-2-oxobutanamide. This intermediate is then subjected to a cyclization reaction with paraformaldehyde and ammonium acetate to form the quinoline ring system. The final step involves the sulfonation of the quinoline ring with sulfuric acid to form 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline.
Aplicaciones Científicas De Investigación
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline has been studied for its potential pharmacological properties, particularly as an anticancer agent. Several studies have reported that 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline has been reported to inhibit angiogenesis, the process by which new blood vessels form, which is critical for the growth and spread of cancer cells.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-21-15-9-2-5-12-6-4-10-18(16(12)15)22(19,20)14-8-3-7-13(17)11-14/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEMMYREXCVSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)S(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7498355.png)
![7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7498362.png)
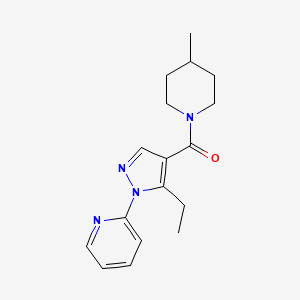
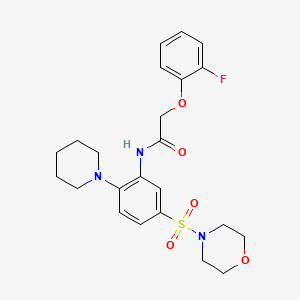
![6-Ethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498389.png)
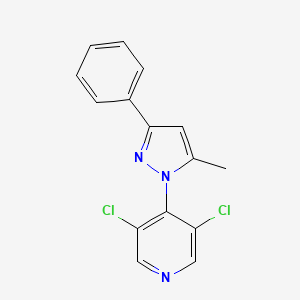

![Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B7498415.png)
![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)
![3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7498441.png)

![4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide](/img/structure/B7498458.png)
